5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(2-oxolanylmethyl)-2-furancarboxamide
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Overview
Description
5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(2-oxolanylmethyl)-2-furancarboxamide is a heteroarene and an aromatic amide.
Scientific Research Applications
Radioprotective Activity
Fluorine-containing amides, similar to the compound , have shown potential in radioprotective activity. For instance, a study by Vasil'eva and Rozhkov (1992) synthesized N-2-(p-fluorophenyl)ethylamides of β-sulfmcarboxylic acids, demonstrating their effectiveness in providing radioprotection.
Cerebrovasodilation Properties
In the realm of cerebrovasodilation, compounds with structural similarities have been noted for their selective inhibition of the enzyme carbonic anhydrase, leading to anticonvulsant activities. A study by Barnish et al. (1981) discussed various sulfonamides, including 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, and their significant role in increasing cerebral blood flow.
Application in Bio-Imaging
A phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group was developed for detecting Cd2+ and CN− ions, as per Ravichandiran et al. (2020). This chemosensor could be instrumental in bio-imaging applications, particularly in live cells and zebrafish larvae.
Neuroimaging in Alzheimer's Disease
Fluoro-substituted compounds have been used in neuroimaging studies, particularly in the context of Alzheimer's disease. Kepe et al. (2006) utilized a fluoro-substituted benzamide as a molecular imaging probe for studying serotonin 1A receptors in the brains of Alzheimer's patients.
Application in Hepatocyte Research
Compounds similar to the one have been used in hepatocyte research, particularly in the study of enzyme activity. Nicoll-Griffith et al. (2004) discussed the use of a benzyloxy-substituted lactone cyclooxygenase-2 inhibitor as a probe for CYP3A activity in rat and human hepatocytes.
properties
Molecular Formula |
C18H20FNO5S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methylsulfonylmethyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H20FNO5S/c19-14-5-3-13(4-6-14)11-26(22,23)12-16-7-8-17(25-16)18(21)20-10-15-2-1-9-24-15/h3-8,15H,1-2,9-12H2,(H,20,21) |
InChI Key |
DMOZHKAXMRNTJJ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=C(C=C3)F |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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